2-(1-Ethylpyrrolidin-3-yl)-2,2-diphenylacetic acid
Overview
Description
2-(1-Ethylpyrrolidin-3-yl)-2,2-diphenylacetic acid is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
The synthesis of 2-(1-Ethylpyrrolidin-3-yl)-2,2-diphenylacetic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the diphenylacetic acid moiety. One common synthetic route starts with the reaction of ethylamine with a suitable precursor to form the pyrrolidine ring. This is followed by the introduction of the diphenylacetic acid group through a series of reactions involving common reagents such as thionyl chloride and Grignard reagents. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
2-(1-Ethylpyrrolidin-3-yl)-2,2-diphenylacetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
2-(1-Ethylpyrrolidin-3-yl)-2,2-diphenylacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its anti-inflammatory and analgesic properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1-Ethylpyrrolidin-3-yl)-2,2-diphenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can interact with the active site of enzymes, inhibiting their activity. Additionally, the diphenylacetic acid moiety can bind to receptor sites, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 2-(1-Ethylpyrrolidin-3-yl)-2,2-diphenylacetic acid include:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.
Diphenylacetic acid derivatives: These compounds have the diphenylacetic acid moiety and are used in similar applications in medicinal chemistry.
Pyrrolidinone derivatives: These compounds contain a pyrrolidinone ring and are known for their diverse biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in the combination of the pyrrolidine ring and the diphenylacetic acid moiety, which provides a distinct set of chemical and biological properties.
Properties
IUPAC Name |
2-(1-ethylpyrrolidin-3-yl)-2,2-diphenylacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-2-21-14-13-18(15-21)20(19(22)23,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,18H,2,13-15H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKWGHPTGWFILN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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